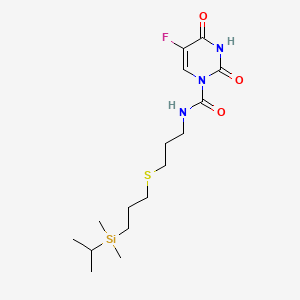
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(dimethyl(1-methylethyl)silyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(dimethyl(1-methylethyl)silyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro- is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(dimethyl(1-methylethyl)silyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro- typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the pyrimidine ring through cyclization reactions.
- Introduction of the carboxamide group via amidation reactions.
- Incorporation of the fluorine atom through halogenation reactions.
- Attachment of the dimethyl(1-methylethyl)silyl group through silylation reactions.
- Addition of the thioether linkage through thiolation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(dimethyl(1-methylethyl)silyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro- can undergo various chemical reactions, including:
Oxidation: Conversion of the thioether group to a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl groups to alcohols.
Substitution: Halogenation or alkylation of the pyrimidine ring.
Hydrolysis: Cleavage of the amide bond to form carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: N-bromosuccinimide (NBS) for bromination or alkyl halides for alkylation.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group may yield sulfoxides or sulfones, while reduction of the carbonyl groups may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent for the treatment of diseases.
Industry: As a precursor for the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(dimethyl(1-methylethyl)silyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of enzymes involved in key biological processes.
Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids to affect gene expression and replication.
Comparación Con Compuestos Similares
Similar Compounds
1(2H)-Pyrimidinecarboxamide derivatives: Compounds with similar core structures but different substituents.
Fluorinated pyrimidines: Compounds with fluorine atoms attached to the pyrimidine ring.
Thioether-containing compounds: Molecules with sulfur-containing linkages.
Uniqueness
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(dimethyl(1-methylethyl)silyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged for the development of novel therapeutic agents and research tools.
Propiedades
Número CAS |
103579-44-8 |
|---|---|
Fórmula molecular |
C16H28FN3O3SSi |
Peso molecular |
389.6 g/mol |
Nombre IUPAC |
N-[3-[3-[dimethyl(propan-2-yl)silyl]propylsulfanyl]propyl]-5-fluoro-2,4-dioxopyrimidine-1-carboxamide |
InChI |
InChI=1S/C16H28FN3O3SSi/c1-12(2)25(3,4)10-6-9-24-8-5-7-18-15(22)20-11-13(17)14(21)19-16(20)23/h11-12H,5-10H2,1-4H3,(H,18,22)(H,19,21,23) |
Clave InChI |
UHTUCFYQAZERLZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C)(C)CCCSCCCNC(=O)N1C=C(C(=O)NC1=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


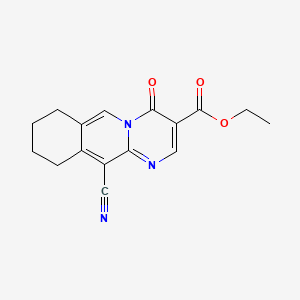

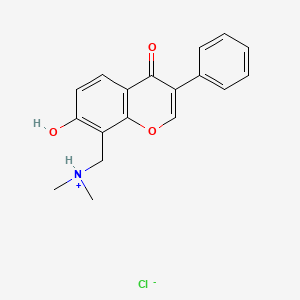



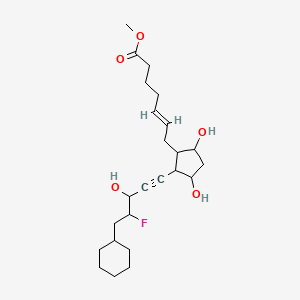
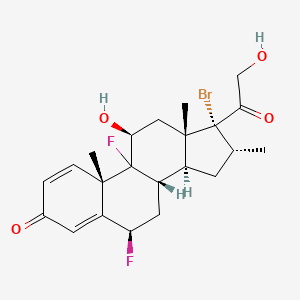



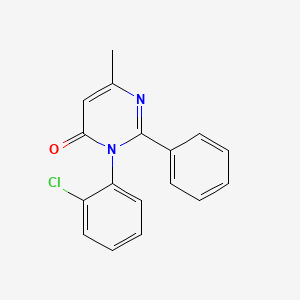
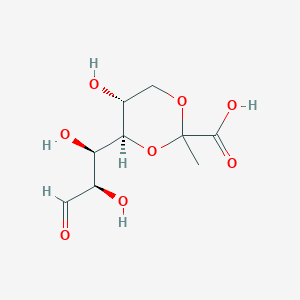
![9-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12708420.png)
